N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a benzodiazole, pyridine, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaH in DMF or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE: Similar structure but with a different substituent on the pyrazole ring.
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE: Contains a benzamide group instead of a carboxamide.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzodiazole, pyridine, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N6O/c25-18(16-11-15(23-24-16)12-5-3-4-9-19-12)20-10-8-17-21-13-6-1-2-7-14(13)22-17/h1-7,9,11H,8,10H2,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
CHDMEHBZPLPLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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